molecular formula C15H19BrO B8149472 2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene

2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene

Cat. No.: B8149472
M. Wt: 295.21 g/mol
InChI Key: QEFVYIKVNSARGJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene: is an organic compound characterized by the presence of a bromine atom, a cyclohexylmethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene typically involves the following steps:

    Methoxylation: The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

    Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the brominated benzene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the vinyl group, converting it to an alkane.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR) are used in substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alkanes or hydrogenated derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the vinyl group can be targeted by oxidizing agents, leading to the formation of epoxides or aldehydes.

Molecular Targets and Pathways:

    Substitution Reactions: The benzene ring is the primary target, with the bromine atom being replaced by various nucleophiles.

    Oxidation Reactions: The vinyl group is the primary target, undergoing oxidation to form epoxides or aldehydes.

Comparison with Similar Compounds

    2-Bromo-1-(methoxy)-3-vinylbenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.

    2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene: Similar structure but with the vinyl group in a different position on the benzene ring.

    1-Bromo-2-(cyclohexylmethoxy)-3-vinylbenzene: Similar structure but with the bromine atom in a different position on the benzene ring.

Uniqueness: 2-Bromo-1-(cyclohexylmethoxy)-3-vinylbenzene is unique due to the presence of both a cyclohexylmethoxy group and a vinyl group on the benzene ring

Properties

IUPAC Name

2-bromo-1-(cyclohexylmethoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c1-2-13-9-6-10-14(15(13)16)17-11-12-7-4-3-5-8-12/h2,6,9-10,12H,1,3-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFVYIKVNSARGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)OCC2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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